![molecular formula C12H17NO4 B2971070 Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate CAS No. 35690-71-2](/img/structure/B2971070.png)
Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate, also known as methiocarb, is a carbamate insecticide that has been widely used in agriculture and public health for pest control. Methiocarb is a broad-spectrum insecticide that can control a wide range of pests such as aphids, thrips, mites, and whiteflies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Diastereoselective Intramolecular α-Amidoalkylation Reactions : This compound has been utilized in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines (E. Garcia, S. Arrasate, E. Lete, & N. Sotomayor, 2006).
- Directed Lithiation : It has been shown that N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate can be doubly lithiated, leading to high yields of substituted products after reaction with various electrophiles (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).
Molecular Transformations and Derivatives
- Formation of Pyridazines and Quinoxalinyl Derivatives : Research shows that methyl [4-(oxoacetyl)phenyl]carbamate can undergo oxidation and condensation to form various compounds including pyridazine and quinoxalinyl derivatives, highlighting its versatility in organic synthesis (A. V. Velikorodov & E. Shustova, 2017).
- Synthesis of N-Arylcarbamates : The compound has been used in the synthesis of N-arylcarbamates with tetrazole fragments, further exemplifying its utility in synthesizing complex organic molecules (A. V. Velikorodov, N. N. Stepkina, V. A. Ionova, & E. Melent’eva, 2014).
Biological and Pharmacological Research
- Antioxidant Properties : It has been incorporated in the synthesis of bromophenol derivatives, which have shown effective inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, indicating potential therapeutic applications (M. Boztaş et al., 2019).
- Nonlinear Optical Analysis : The compound was used in the synthesis of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, which has shown potential in nonlinear optical applications (A. Dhandapani, S. Manivarman, & S. Subashchandrabose, 2017).
Synthetic Applications in Nanotechnology
- Synthesis of Novel Polyacetylenes : This compound has been used in the synthesis of novel polyacetylenes containing carbamate and eugenol moieties, indicating its potential in advanced materials science (E. A. Rahim, 2020).
Orientations Futures
Propriétés
IUPAC Name |
methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-10-5-4-9(8-11(10)16-2)6-7-13-12(14)17-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVUVTBOECVPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2970988.png)
![8-(2-((3-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970989.png)
![1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone](/img/structure/B2970993.png)
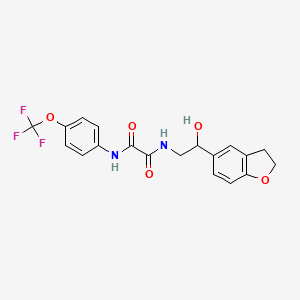
![1-{7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2970997.png)
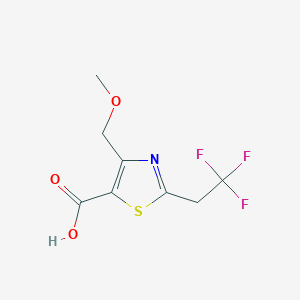
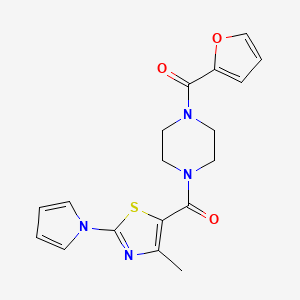
![3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B2971002.png)
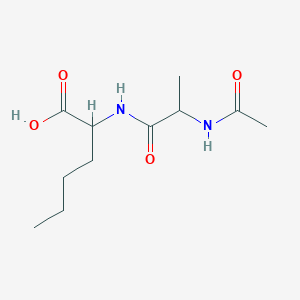
![N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2971006.png)
![N-(4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2971007.png)
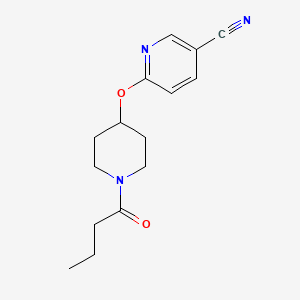
![Ethyl 2-[1-(benzenesulfonyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2971009.png)
![1-(4-Tert-butylphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2971010.png)